Cas no 536709-33-8 (Ezetimibe Hydroxy b-D-Glucuronide)

Ezetimibe Hydroxy b-D-Glucuronide 化学的及び物理的性質
名前と識別子
-
- ezetimibe hydroxy glucuronide
- Ezetimibe Hydroxy β-D-Glucuronide
- EZETIMIBE HYDROXY B-D-GLUCURONIDE
- (2S,3S,4S,5R,6R)-6-[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- SCH 488128
- (1S)-1-(4-Fluorophenyl)-3-((2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxo-3-azetidinyl)propyl beta-D-glucopyranosiduronic acid
- W-203020
- (2S,3S,4S,5R,6R)-6-((S)-1-(4-Fluorophenyl)-3-((2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-
- SCHEMBL15805132
- .BETA.-D-GLUCOPYRANOSIDURONIC ACID, (1S)-1-(4-FLUOROPHENYL)-3-((2S,3R)-1-(4-FLUOROPHENYL)-2-(4-HYDROXYPHENYL)-4-OXO-3-AZETIDINYL)PROPYL
- HY-135245
- (2S,3S,4S,5R,6R)-6-((S)-1-(4-fluorophenyl)-3-((2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- beta-D-Glucopyranosiduronic acid, (1S)-1-(4-fluorophenyl)-3-((2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxo-3-azetidinyl)propyl
- E575Y24YTQ
- CS-0110225
- 536709-33-8
- UNII-E575Y24YTQ
- G77025
- Ezetimibe Hydroxy ?-D-Glucuronide
- Ezetimibe hydroxy-b-D-glucuronide
- (1S)-1-(4-FLUOROPHENYL)-3-((2S,3R)-1-(4-FLUOROPHENYL)-2-(4-HYDROXYPHENYL)-4-OXO-3-AZETIDINYL)PROPYL .BETA.-D-GLUCOPYRANOSIDURONIC ACID
- (1S)-1-(4-Fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl beta-D-glucopyranosiduronic acid
- Ezetimibe Hydroxy beta-D-Glucuronide
- DTXSID00678703
- Ezetimibe Hydroxy beta -D-Glucuronide
- DA-63347
- Ezetimibe Hydroxy b-D-Glucuronide
-
- インチ: InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(41-30-26(37)24(35)25(36)27(42-30)29(39)40)14-13-21-23(16-3-11-20(34)12-4-16)33(28(21)38)19-9-7-18(32)8-10-19/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1
- InChIKey: MPXLJVWGRVISEQ-ADEYADIWSA-N
- ほほえんだ: C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC5C(C(C(C(O5)C(=O)O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 585.18100
- どういたいしつりょう: 585.18103783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 11
- 重原子数: 42
- 回転可能化学結合数: 9
- 複雑さ: 921
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 157Ų
じっけんとくせい
- 密度みつど: 1.54±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 127-129°C
- ようかいど: Insuluble (1.5E-3 g/L) (25 ºC),
- PSA: 156.99000
- LogP: 2.86980
Ezetimibe Hydroxy b-D-Glucuronide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E975035-2mg |
Ezetimibe Hydroxy b-D-Glucuronide |
536709-33-8 | 2mg |
$628.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-211497-1 mg |
Ezetimibe Hydroxy β-D-Glucuronide, |
536709-33-8 | 1mg |
¥4,475.00 | 2023-07-11 | ||
1PlusChem | 1P00DAL2-1mg |
EZETIMIBE HYDROXY GLUCURONIDE |
536709-33-8 | ≥95% | 1mg |
$593.00 | 2024-04-30 | |
eNovation Chemicals LLC | Y1241767-10mg |
EZETIMIBE HYDROXY GLUCURONIDE |
536709-33-8 | 95% | 10mg |
$8840 | 2024-06-06 | |
eNovation Chemicals LLC | Y1241767-1mg |
EZETIMIBE HYDROXY GLUCURONIDE |
536709-33-8 | 95% | 1mg |
$1625 | 2025-02-27 | |
eNovation Chemicals LLC | Y1241767-1mg |
EZETIMIBE HYDROXY GLUCURONIDE |
536709-33-8 | 95% | 1mg |
$1625 | 2025-02-25 | |
TRC | E975035-5mg |
Ezetimibe Hydroxy b-D-Glucuronide |
536709-33-8 | 5mg |
$1454.00 | 2023-05-18 | ||
TRC | E975035-10mg |
Ezetimibe Hydroxy b-D-Glucuronide |
536709-33-8 | 10mg |
$ 2658.00 | 2023-09-07 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71534-500ug |
Ezetimibe Hydroxy Glucuronide |
536709-33-8 | 98% | 500ug |
¥2516.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-211497-1mg |
Ezetimibe Hydroxy β-D-Glucuronide, |
536709-33-8 | 1mg |
¥4475.00 | 2023-09-05 |
Ezetimibe Hydroxy b-D-Glucuronide 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
Ezetimibe Hydroxy b-D-Glucuronideに関する追加情報
Ezetimibe Hydroxy β-D-Glucuronide (CAS No. 536709-33-8): A Comprehensive Overview of Its Pharmacological Significance and Recent Research Developments
Ezetimibe Hydroxy β-D-Glucuronide, a metabolite of the well-known cholesterol-lowering drug Ezetimibe, is a compound of significant interest in the field of pharmaceutical chemistry and medicine. The chemical entity is identified by its unique CAS number 536709-33-8, which distinguishes it from other related compounds. This introduction aims to provide a detailed exploration of Ezetimibe Hydroxy β-D-Glucuronide, focusing on its pharmacological properties, metabolic pathways, and the latest research findings that underscore its importance in therapeutic applications.
The primary pharmacological significance of Ezetimibe Hydroxy β-D-Glucuronide lies in its role as an active metabolite of Ezetimibe, a drug widely prescribed for the management of hypercholesterolemia. Ezetimibe functions by inhibiting the absorption of cholesterol in the small intestine, thereby reducing blood cholesterol levels. The hydroxylation and subsequent glucuronidation of Ezetimibe yield Ezetimibe Hydroxy β-D-Glucuronide, which retains significant pharmacological activity. This metabolite plays a crucial role in the overall therapeutic efficacy of Ezetimibe, contributing to its ability to modulate cholesterol homeostasis.
Recent research has delved into the metabolic pathways that lead to the formation of Ezetimibe Hydroxy β-D-Glucuronide. Studies have identified key enzymes and transporters involved in this process, including UDP-glucuronosyltransferases (UGTs) and multidrug resistance-associated proteins (MRPs). These enzymes are responsible for the conjugation of Ezetimibe hydroxylate with glucuronic acid, forming the glucuronide metabolite. Understanding these pathways is essential for optimizing drug dosages and predicting individual responses to Ezetimibe therapy. Additionally, genetic variations in these enzymes can influence the levels of Ezetimibe Hydroxy β-D-Glucuronide, thereby affecting treatment outcomes.
The pharmacokinetic profile of Ezetimibe Hydroxy β-D-Glucuronide has been extensively studied to enhance our understanding of its disposition in the body. Research indicates that this metabolite exhibits a longer half-life compared to parent drug Ezetimibe, which contributes to the sustained therapeutic effects observed with chronic treatment. Furthermore, studies have explored the impact of renal and hepatic function on the metabolism and excretion of Ezetimibe Hydroxy β-D-Glucuronide. Impaired liver or kidney function can alter the clearance rates of this metabolite, necessitating dose adjustments in patients with compromised organ function.
Advances in analytical techniques have enabled more precise quantification and characterization of Ezetimibe Hydroxy β-D-Glucuronide in biological matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has become a gold standard for detecting and measuring this metabolite in plasma, urine, and other biological fluids. These techniques provide high sensitivity and specificity, allowing researchers to investigate the pharmacokinetic behavior of Ezetimibe Hydroxy β-D-Glucuronide under various conditions. Such advancements have facilitated more accurate monitoring of drug exposure and have improved our ability to assess therapeutic efficacy.
The therapeutic implications of Ezetimibe Hydroxy β-D-Glucuronide extend beyond cholesterol reduction. Emerging evidence suggests that this metabolite may possess additional pharmacological effects that contribute to its overall therapeutic profile. For instance, studies have indicated potential anti-inflammatory properties associated with Ezetimibe Hydroxy β-D-Glucuronide, which could have implications for managing inflammatory diseases beyond hypercholesterolemia. Furthermore, research has explored the role of this metabolite in modulating immune responses, suggesting potential applications in immunomodulatory therapies.
Recent clinical trials have further illuminated the significance of Ezetimibe Hydroxy β-D-Glucuronide in therapeutic outcomes. These trials have focused on evaluating the efficacy and safety of Ezetimibe-based therapies in diverse patient populations. Results from these studies highlight the consistent reduction in low-density lipoprotein (LDL) cholesterol levels associated with treatment regimens containing Ezetimibe Hydroxy β-D-Glucuronide. Moreover, long-term follow-up studies have demonstrated sustained benefits in terms of cardiovascular risk reduction, reinforcing the importance of this metabolite in managing hypercholesterolemia.
The development of novel formulations and delivery systems for Ezetimibe has also been influenced by insights into its metabolism and pharmacokinetics. Researchers are exploring strategies to enhance the bioavailability and targeted delivery of Ezetimibe Hydroxy β-D-Glucuronide, aiming to improve therapeutic outcomes while minimizing side effects. These efforts include investigating prodrugs and nanotechnology-based delivery systems that can optimize drug release profiles and enhance patient compliance.
In conclusion, Ezetimibe Hydroxy β-D-Glucuronide (CAS No. 536709-33-8) is a critical metabolite with significant pharmacological importance in managing hypercholesterolemia. Its role as an active component of Ezetimibe therapy underscores its therapeutic value, while ongoing research continues to uncover additional potential applications. Advances in analytical techniques and clinical trials have provided valuable insights into its metabolic pathways, pharmacokinetic behavior, and therapeutic implications. As our understanding of this compound evolves, it is likely that new opportunities will emerge for optimizing treatments targeting cholesterol homeostasis.
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